Thieno[2,3-b] vs. Thieno[3,2-b] Isomeric Core: 54% Lower Reorganization Energy for Superior Charge Transport
The thieno[2,3-b]thiophene substructure, when incorporated into a tetrathienoacene (i4TA) framework, yields a theoretically calculated reorganization energy (λ) of 149 meV—a 54% reduction compared to the 325 meV calculated for the isomeric 4TA framework built on the thieno[3,2-b]thiophene-type core [1]. This cross-conjugation effect is intrinsic to the thieno[2,3-b] topology. A single-crystal field-effect transistor fabricated from β-methylthio-i4TA (β-MT-i4TA), which contains the methylthio-functionalized thieno[2,3-b]thiophene substructure, demonstrated hole mobility as high as 3.5 cm² V⁻¹ s⁻¹ with band-like transport [1]. For context, unoptimized thieno[2,3-b]thiophene-based small-molecule OFETs lacking the fused tetrathienoacene extension typically exhibit hole mobilities in the range of 0.03–0.07 cm² V⁻¹ s⁻¹ [2].
| Evidence Dimension | Theoretically calculated reorganization energy (λ) |
|---|---|
| Target Compound Data | 149 meV (i4TA framework containing thieno[2,3-b]thiophene substructure) |
| Comparator Or Baseline | 325 meV (4TA framework containing thieno[3,2-b]thiophene-type substructure) |
| Quantified Difference | 54% reduction (149 vs. 325 meV); hole mobility up to 3.5 cm² V⁻¹ s⁻¹ for β-MT-i4TA single-crystal OFET |
| Conditions | DFT calculations at the B3LYP/6-31G(d) level; single-crystal OFET device measurements under ambient conditions |
Why This Matters
Lower reorganization energy directly translates to higher charge-carrier mobility, making the thieno[2,3-b]thiophene core a strategically preferable building block for high-performance organic semiconductors compared to the thieno[3,2-b] isomer.
- [1] Kanazawa, K.; Bulgarevich, K.; Kawabata, K.; Takimiya, K. Uncovered Effects of Thieno[2,3-b]thiophene Substructure in a Tetrathienoacene Backbone: Reorganization Energy and Intermolecular Interaction. Chem. Mater. 2023, 35(1), 280–288. DOI: 10.1021/acs.chemmater.2c03160. View Source
- [2] Seo, S. et al. Optimization of Thieno[2,3-b]thiophene Derivatives for Air-Stable Organic Field-Effect Transistors. Dyes Pigm. 2025, 235, 112603. DOI: 10.1016/j.dyepig.2024.112603. View Source
